1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one
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Overview
Description
1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one is a complex organic compound featuring a pyrimidine ring fused with a pyrrolo[3,4-c]pyrrole system
Preparation Methods
The synthesis of 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one involves multiple steps, starting with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates. The synthetic route typically includes:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrrolo[3,4-c]pyrrole System: This involves the reaction of a suitable amine with a diketone, followed by cyclization.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anticancer agent and in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrimidine Derivatives: Such as 2-(4-fluorophenyl)-1-(pyridin-3-yl)ethanone, which also exhibit biological activities but differ in their specific applications and mechanisms of action.
Pyrrolo[3,4-c]pyrrole Compounds: These compounds share the pyrrolo[3,4-c]pyrrole core but vary in their substituents and resulting properties.
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H24N4O2/c26-21(13-27-18-4-2-1-3-5-18)25-11-16-9-24(10-17(16)12-25)20-8-19(15-6-7-15)22-14-23-20/h1-5,8,14-17H,6-7,9-13H2 |
InChI Key |
MKARNACBSWREFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)COC5=CC=CC=C5 |
Origin of Product |
United States |
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